REACTION_CXSMILES
|
[CH:1]1[C:6]([OH:7])=[CH:5][CH:4]=[C:3]([CH3:8])[CH:2]=1.[C:9]([O:12]C(=O)C)(=O)[CH3:10].C([O-])(=O)C.[Na+].N(C(C)(C)C#N)=NC(C)(C)C#N.[Cl:33]Cl>>[C:9]([O:7][C:6]1[CH:5]=[CH:4][C:3]([CH2:8][Cl:33])=[CH:2][CH:1]=1)(=[O:12])[CH3:10] |f:2.3|
|
Name
|
|
Quantity
|
108 g
|
Type
|
reactant
|
Smiles
|
C1=CC(=CC=C1O)C
|
Name
|
|
Quantity
|
16.6 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Name
|
|
Quantity
|
87 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Name
|
|
Quantity
|
99 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Name
|
|
Quantity
|
131 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N(=NC(C#N)(C)C)C(C#N)(C)C
|
Name
|
|
Quantity
|
49 g
|
Type
|
reactant
|
Smiles
|
ClCl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClCl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
150 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added over a 30 minute period (a gentle exotherm
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
to reflux)
|
Type
|
TEMPERATURE
|
Details
|
This solution was further heated
|
Type
|
DISTILLATION
|
Details
|
acetic acid was distilled off until the pot temperature
|
Type
|
CUSTOM
|
Details
|
reached 195° C
|
Type
|
TEMPERATURE
|
Details
|
Heating of the mixture
|
Type
|
ADDITION
|
Details
|
containing p-cresol acetate
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled to 50° C.
|
Type
|
ADDITION
|
Details
|
was added through a gas dispersion tube below the surface of the liquid over a period of 1-2 hours
|
Duration
|
1.5 (± 0.5) h
|
Type
|
TEMPERATURE
|
Details
|
while maintaining the temperature between 70°-75° C
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)OC1=CC=C(CCl)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |